molecular formula C20H22N6O2 B2855675 1-allyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919028-48-1

1-allyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2855675
CAS RN: 919028-48-1
M. Wt: 378.436
InChI Key: ISAJMGNLCBKXNR-UHFFFAOYSA-N
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Description

1-allyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality 1-allyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Molecular Structure : The synthesis of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, including 1-allyl and 7-allyl variants, was achieved through a reaction facilitated by 18-crown-6-ether at room temperature, involving potassium carbonate and allyl bromide in dry acetone. These derivatives were structurally characterized using 2D-NMR techniques, confirming their molecular structures. Notably, the compound exhibited aromatic characteristics and extensive intermolecular hydrogen bonding, contributing to its crystalline structure (Hwang et al., 2006).

  • Crystal Structure Analysis : The synthesis of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione revealed insights into its crystal structure, determined through X-ray single crystal diffraction. This analysis highlighted the compound's orthorhombic space group and its intricate crystallographic parameters, providing a deeper understanding of its molecular architecture and the influence of allyl bromide in its synthesis (Wang Qing-min et al., 2004).

Antiviral Activity

  • Antiviral Properties : Research into imidazo[1,2-a]-s-triazine nucleosides unveiled a novel class of purine analogues, including the synthesis of nucleoside and nucleotide derivatives. These compounds exhibited moderate activity against rhinoviruses at non-toxic dosage levels, indicating potential therapeutic applications in antiviral treatments (Kim et al., 1978).

Antibacterial and Antifungal Properties

  • Antimicrobial Activity : Novel 1,3-dioxolanes linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol were synthesized and evaluated for their antimicrobial efficacy. These compounds demonstrated moderate inhibitory activity against Candida albicans and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Ramadan et al., 2019).

  • Anticancer, Anti-HIV, and Antimicrobial Properties : The synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives led to the discovery of compounds with significant antineoplastic, anti-HIV-1, and antimicrobial activities. Notably, one compound showed considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D, presenting a promising avenue for therapeutic development (Ashour et al., 2012).

properties

IUPAC Name

3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-5-9-26-19-21-17-16(24(19)11-14(3)22-26)18(27)25(20(28)23(17)4)12-15-8-6-7-13(2)10-15/h5-8,10H,1,9,11-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAJMGNLCBKXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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